molecular formula C11H19N2O3PS2 B12794016 O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate CAS No. 37840-80-5

O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate

Cat. No.: B12794016
CAS No.: 37840-80-5
M. Wt: 322.4 g/mol
InChI Key: PHWUXNDGIIEIJB-UHFFFAOYSA-N
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Description

O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate is a complex organophosphorus compound It is characterized by its unique structure, which includes a pyridazine ring substituted with ethylthio and methyl groups, and an ethylphosphonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group.

    Attachment of the Ethylphosphonothioate Moiety: This step involves the reaction of the pyridazine derivative with ethylphosphonothioic dichloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The ethylphosphonothioate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate involves its interaction with specific molecular targets. The ethylphosphonothioate moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridazine ring can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    O-Ethyl methylphosphonothioic acid: An organophosphate compound with similar structural features but different functional groups.

    Methylphosphonothioic acid O-ethyl ester: Another organophosphorus compound with a similar backbone but different substituents.

Uniqueness

O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

37840-80-5

Molecular Formula

C11H19N2O3PS2

Molecular Weight

322.4 g/mol

IUPAC Name

5-[ethoxy(ethyl)phosphinothioyl]oxy-4-ethylsulfanyl-2-methylpyridazin-3-one

InChI

InChI=1S/C11H19N2O3PS2/c1-5-15-17(18,6-2)16-9-8-12-13(4)11(14)10(9)19-7-3/h8H,5-7H2,1-4H3

InChI Key

PHWUXNDGIIEIJB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OC1=C(C(=O)N(N=C1)C)SCC

Origin of Product

United States

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